molecular formula C14H14F3N2O2+ B14170022 N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium CAS No. 6833-53-0

N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium

Cat. No.: B14170022
CAS No.: 6833-53-0
M. Wt: 299.27 g/mol
InChI Key: UXAFCJUPOFXEDN-UHFFFAOYSA-O
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Description

N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring, a trifluoromethyl group, and an anilino group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Coupling with Trifluoromethyl Aniline: The intermediate is then coupled with 3-(trifluoromethyl)aniline under specific conditions, such as the presence of a base and a suitable solvent.

    Oxidation and Ammonium Formation: The final step involves the oxidation of the coupled product and the formation of the ammonium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted products.

Scientific Research Applications

N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(Furan-2-yl)methyl]aniline: Shares the furan-2-ylmethyl group but lacks the trifluoromethyl and oxo groups.

    2-Oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium: Contains the trifluoromethyl and oxo groups but lacks the furan-2-ylmethyl group.

Uniqueness

N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

6833-53-0

Molecular Formula

C14H14F3N2O2+

Molecular Weight

299.27 g/mol

IUPAC Name

furan-2-ylmethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)10-3-1-4-11(7-10)19-13(20)9-18-8-12-5-2-6-21-12/h1-7,18H,8-9H2,(H,19,20)/p+1

InChI Key

UXAFCJUPOFXEDN-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C[NH2+]CC2=CC=CO2)C(F)(F)F

Origin of Product

United States

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